molecular formula C21H15ClFN5OS B316759 N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea

Cat. No.: B316759
M. Wt: 439.9 g/mol
InChI Key: ACOHKHTVLQDOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea is a complex organic compound with a molecular formula of C20H14ClFN4O This compound is notable for its unique structure, which includes a benzotriazole ring, a fluorobenzamide moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole ring This can be achieved through the cyclization of appropriate precursors under acidic conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzotriazole ring and fluorobenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H15ClFN5OS

Molecular Weight

439.9 g/mol

IUPAC Name

N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C21H15ClFN5OS/c1-12-6-8-13(9-7-12)28-26-18-10-15(22)17(11-19(18)27-28)24-21(30)25-20(29)14-4-2-3-5-16(14)23/h2-11H,1H3,(H2,24,25,29,30)

InChI Key

ACOHKHTVLQDOBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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